1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Pyridazine Ring Construction: The pyridazine ring is synthesized via condensation reactions involving hydrazine and diketones or diesters.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine derivatives and appropriate electrophiles.
Final Coupling: The final step involves coupling the triazole-pyridazine intermediate with the piperidine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyridine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates, under conditions like reflux or room temperature with appropriate solvents (e.g., dichloromethane, ethanol)
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in diseases like cancer or neurological disorders.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind effectively to these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
Comparison: Compared to similar compounds, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of heterocyclic rings, which may confer distinct binding properties and biological activities. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8O/c33-24(31(21-8-4-5-13-26-21)16-19-6-2-1-3-7-19)20-11-14-30(15-12-20)22-9-10-23(29-28-22)32-18-25-17-27-32/h1-10,13,17-18,20H,11-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOWCBSXZEXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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